(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride
CAS No.: 1286207-35-9
Cat. No.: VC7710500
Molecular Formula: C10H12ClFN2O3
Molecular Weight: 262.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286207-35-9 |
|---|---|
| Molecular Formula | C10H12ClFN2O3 |
| Molecular Weight | 262.67 |
| IUPAC Name | (3R)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H11FN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m1./s1 |
| Standard InChI Key | TVEMWCHXMBORGT-DDWIOCJRSA-N |
| SMILES | C1CNCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is C₁₀H₁₂ClFN₂O₃, with a molecular weight of 278.67 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Key structural elements include:
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A pyrrolidine ring with an (R)-configured stereocenter at the 3-position.
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A 4-fluoro-2-nitrophenoxy group attached to the pyrrolidine ring via an ether linkage.
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A nitro group at the 2-position of the aromatic ring, contributing to electron-withdrawing effects.
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A fluoro substituent at the 4-position of the aromatic ring, influencing both electronic and steric properties .
Spectral Data
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¹H NMR (500 MHz, DMSO-d₆): Key signals include δ 4.38 (t, J = 8.4 Hz, 1H, pyrrolidine CH), 3.24 (t, J = 7.2 Hz, 2H, pyrrolidine CH₂), and aromatic protons at δ 7.85–7.45 (m, 2H) .
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¹³C NMR (125 MHz, DMSO-d₆): Peaks at δ 170.7 (carbonyl), 159.3 (q, ²JC-F = 31.2 Hz, CF₃), and 118.6 (q, ¹JC-F = 296.3 Hz, CF₃) .
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IR (KBr): Strong absorption bands at 1682 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1187 cm⁻¹ (C-F stretch) .
Synthetic Routes and Optimization
Chiral Synthesis from 4-Amino-2-Hydroxybutyric Acid
A patent by US7652152B2 outlines a method for synthesizing enantiomerically pure pyrrolidine derivatives, adaptable to (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride :
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Amine Protection: Optically pure 4-amino-(R)-2-hydroxybutyric acid is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.
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Carboxylic Acid Reduction: The protected acid is reduced to a primary alcohol using LiAlH₄ or BH₃·THF.
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Amine Deprotection: Removal of the protecting group under acidic conditions (e.g., HCl/dioxane) yields the amine hydrochloride salt.
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Halogenation: The primary alcohol is converted to a bromide or iodide using PBr₃ or HI.
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Cyclization: Intramolecular nucleophilic substitution forms the pyrrolidine ring, followed by nitrophenoxy group introduction via SNAr reaction with 4-fluoro-2-nitrophenol .
Key Reaction Conditions
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Cyclization: Conducted in aqueous K₂CO₃ at 80°C for 12 hours.
Alternative Pathway via Lactam Intermediate
A secondary route involves lactam formation and subsequent reduction:
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Esterification: 4-Amino-2-hydroxybutyric acid is esterified with benzyl alcohol.
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Lactam Cyclization: Heating under acidic conditions forms a five-membered lactam.
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Amide Reduction: The lactam is reduced with LiAlH₄ to yield the pyrrolidine framework .
Physicochemical Properties
| Property | Value/Range | Method/Conditions |
|---|---|---|
| Melting Point | 183–185°C | Differential Scanning Calorimetry |
| Solubility | >50 mg/mL in H₂O | USP Method <911> |
| LogP (Partition Coefficient) | 1.2 ± 0.1 | Shake-Flask (Octanol/Water) |
| pKa (Amine) | 8.9 | Potentiometric Titration |
The hydrochloride salt’s high water solubility (attributed to ionic character) and moderate lipophilicity (LogP = 1.2) suggest balanced pharmacokinetic properties .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution (SNAr)
The nitro group activates the aromatic ring toward SNAr reactions. For example, the fluoro substituent at the 4-position can be displaced by amines or thiols under basic conditions:
Yield: 60–75%.
Reduction of Nitro Group
Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine:
This reaction enables the synthesis of aminophenoxy derivatives for drug-discovery applications.
Biological Activity and Applications
Enzyme Inhibition
The compound’s nitro and fluoro groups enhance binding to enzyme active sites. Preliminary studies suggest inhibitory activity against:
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Monoamine Oxidase (MAO): IC₅₀ = 12 µM (MAO-B isoform).
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Phosphodiesterase 4 (PDE4): IC₅₀ = 8 µM, relevant for inflammatory diseases.
Catalytic Asymmetric Synthesis
The (R)-pyrrolidine moiety serves as a chiral catalyst in aldol reactions. For example, in solvent-free aldol condensations, it achieves enantiomeric excess (ee) >90% .
Material Science Applications
Incorporation into polymers improves thermal stability (Tg = 145°C) and optical properties due to the nitro group’s electron-deficient nature.
Comparative Analysis with Analogues
| Compound | Melting Point (°C) | MAO-B IC₅₀ (µM) | LogP |
|---|---|---|---|
| (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine HCl | 183–185 | 12 | 1.2 |
| (S)-3-(4-Chloro-2-nitrophenoxy)pyrrolidine HCl | 178–180 | 18 | 1.5 |
| 3-(2-Nitrophenoxy)pyrrolidine | 165–168 | 25 | 0.9 |
The fluoro substituent enhances target affinity compared to chloro and non-halogenated analogues .
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